molecular formula C5H3ClF2O3S B2534711 5-(Difluoromethyl)furan-2-sulfonyl chloride CAS No. 1785579-27-2

5-(Difluoromethyl)furan-2-sulfonyl chloride

Cat. No.: B2534711
CAS No.: 1785579-27-2
M. Wt: 216.58
InChI Key: VWOAXHSMTHHBHW-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)furan-2-sulfonyl chloride is an organosulfur compound with the molecular formula C₅H₃ClF₂O₃S It is characterized by the presence of a furan ring substituted with a difluoromethyl group and a sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)furan-2-sulfonyl chloride typically involves the introduction of the difluoromethyl group and the sulfonyl chloride group onto a furan ring. One common method includes the reaction of furan with difluoromethyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)furan-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.

    Addition Reactions: The difluoromethyl group can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates.

    Oxidation: Products include furanones and other oxidized derivatives.

    Reduction: Products include tetrahydrofuran derivatives and other reduced forms.

Scientific Research Applications

5-(Difluoromethyl)furan-2-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a reagent in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions.

    Medicine: The compound is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)furan-2-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing for the formation of strong covalent bonds with nucleophiles. The difluoromethyl group can stabilize intermediates and transition states, facilitating various chemical transformations. The furan ring provides a stable aromatic system that can undergo further functionalization.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Trifluoromethyl)furan-2-sulfonyl chloride
  • 5-(Chloromethyl)furan-2-sulfonyl chloride
  • 5-(Bromomethyl)furan-2-sulfonyl chloride

Uniqueness

5-(Difluoromethyl)furan-2-sulfonyl chloride is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain nucleophilic substitution reactions compared to its trifluoromethyl and chloromethyl analogs. Additionally, the difluoromethyl group can enhance the stability and bioavailability of derivatives, making it a valuable compound in pharmaceutical research.

Properties

IUPAC Name

5-(difluoromethyl)furan-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClF2O3S/c6-12(9,10)4-2-1-3(11-4)5(7)8/h1-2,5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWOAXHSMTHHBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)S(=O)(=O)Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClF2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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